5-((1H-indol-3-yl)methylene)-1,3-di-o-tolylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
The compound “5-((1H-indol-3-yl)methylene)-1,3-di-o-tolylpyrimidine-2,4,6(1H,3H,5H)-trione” is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and 5-fluorouracil .
Chemical Reactions Analysis
The chemical reactions involving this compound could not be found in the available resources .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., are not available in the resources I have .
Scientific Research Applications
Crystal Structure and Intermolecular Interactions
Barakat et al. (2017) conducted a study on a similar compound, where they investigated its crystal structure and intermolecular interactions through X-ray single crystal diffraction and Hirshfeld surface analysis. This research helps in understanding the molecular arrangement and potential applications of such compounds in various fields, including material science and pharmaceuticals (Barakat et al., 2017).
Anticancer Potential
Kumar et al. (2018) synthesized novel derivatives of this compound and evaluated their anticancer activity against cervical cancer cell lines. One of the compounds showed high inhibitory activity, indicating the potential of such compounds in cancer research and therapy (Kumar et al., 2018).
Radio-sensitizing Agents
Reddy et al. (2010) synthesized derivatives of 5-((1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione and evaluated them as radio-sensitizing agents. Some analogs showed potent radiosensitization activity, suggesting their application in enhancing the effectiveness of radiation therapy in cancer treatment (Reddy et al., 2010).
Antimicrobial Activity
Laxmi et al. (2012) studied derivatives of this compound for their antibacterial activity against various microorganisms. Some compounds exhibited moderate to good activity, highlighting their potential in the development of new antimicrobial agents (Laxmi et al., 2012).
Supramolecular Structures
Rezende et al. (2005) analyzed the supramolecular structures of 5-(arylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-triones, which are structurally similar to the compound . They studied hydrogen-bonded chains and other molecular interactions, contributing to the understanding of these compounds' properties and potential applications in material science (Rezende et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-bis(2-methylphenyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O3/c1-17-9-3-7-13-23(17)29-25(31)21(15-19-16-28-22-12-6-5-11-20(19)22)26(32)30(27(29)33)24-14-8-4-10-18(24)2/h3-16,31H,1-2H3/b19-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUCPFBHMRATJA-XDJHFCHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C(=O)N(C2=O)C3=CC=CC=C3C)C=C4C=NC5=CC=CC=C54)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=C(C(=O)N(C2=O)C3=CC=CC=C3C)/C=C/4\C=NC5=CC=CC=C54)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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